molecular formula C17H17N3O4 B3725201 6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone

6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone

Cat. No. B3725201
M. Wt: 327.33 g/mol
InChI Key: CLZDYWRPFKANTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone, also known as DMQ, is a synthetic compound that belongs to the quinazoline family. It has gained attention in recent years due to its potential applications in the field of scientific research. DMQ has been found to exhibit a range of biological activities, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone is not fully understood, but it is believed to act through multiple pathways. 6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival, including protein kinase C and phosphoinositide 3-kinase. It also activates the caspase cascade, leading to apoptosis of cancer cells. In neuroprotection, 6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone has been found to reduce oxidative stress and inflammation by activating the Nrf2-ARE pathway and inhibiting the NF-kB pathway.
Biochemical and Physiological Effects
6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone has been found to have a range of biochemical and physiological effects. In cancer cells, 6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone has been shown to induce apoptosis and inhibit cell proliferation. In animal models of neurodegenerative diseases, 6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone has been found to protect neurons from oxidative stress and inflammation, leading to improved cognitive function. 6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. 6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone has also been found to exhibit a range of biological activities, making it a promising candidate for further investigation. However, there are also limitations to its use in lab experiments. 6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet fully understood.

Future Directions

There are several future directions for research on 6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone. One area of interest is the development of 6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone-based therapies for cancer and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration of 6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone for these applications. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of 6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone. This could lead to the development of more targeted therapies and a better understanding of the role of 6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone in disease pathogenesis. Additionally, studies are needed to determine the safety and efficacy of 6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone in humans, particularly in clinical settings.

Scientific Research Applications

6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone has shown potential in a variety of scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Its ability to inhibit the growth of cancer cells and induce apoptosis has been demonstrated in several studies. 6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone has also been found to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases. Additionally, 6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone has shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

properties

IUPAC Name

6,7-dimethoxy-2-(4-methoxyanilino)-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-22-11-6-4-10(5-7-11)18-17-19-13-9-15(24-3)14(23-2)8-12(13)16(21)20-17/h4-9H,1-3H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZDYWRPFKANTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=CC(=C(C=C3C(=O)N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.